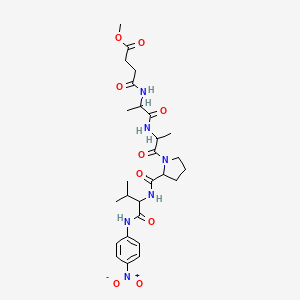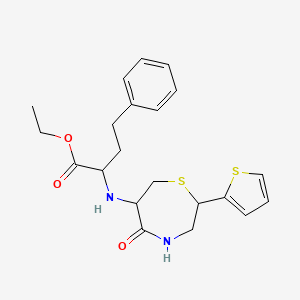
6-beta-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-beta-D-Glucopyranosyl-4’,5-dihydroxy-7-methoxyflavone is a flavonoid C-glycoside, a type of compound that contains a carbohydrate moiety C-glycosidically linked to the flavonoid backbone. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is notable for its potential health benefits and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-beta-D-Glucopyranosyl-4’,5-dihydroxy-7-methoxyflavone typically involves the glycosylation of a flavonoid aglycone with a suitable sugar donor. The reaction conditions often include the use of catalysts such as acids or enzymes to facilitate the glycosidic bond formation. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as plants known to contain high levels of flavonoid C-glycosides. Advanced techniques like high-performance liquid chromatography (HPLC) are used to isolate and purify the compound. Alternatively, biotechnological methods involving engineered microorganisms can be employed to produce the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
6-beta-D-Glucopyranosyl-4’,5-dihydroxy-7-methoxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the flavonoid backbone can be reduced to form dihydroflavonoids.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halides or nucleophiles in the presence of catalysts.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroflavonoids.
Substitution: Formation of various substituted flavonoids.
Aplicaciones Científicas De Investigación
6-beta-D-Glucopyranosyl-4’,5-dihydroxy-7-methoxyflavone has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the behavior of flavonoid C-glycosides.
Biology: Investigated for its antioxidant properties and potential to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. It may also interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The exact mechanism involves the modulation of signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 6-beta-D-Glucopyranosyl-5,7-dihydroxy-4’-methoxyflavone
- 6-C-beta-D-Glucopyranosyl-4’,5-dihydroxy-7,8-dimethoxyflavone
- 6-C-beta-D-Glucopyranosyl-4’,5-dihydroxy-7-methoxyflavone
Uniqueness
6-beta-D-Glucopyranosyl-4’,5-dihydroxy-7-methoxyflavone is unique due to its specific glycosylation pattern and the presence of both hydroxyl and methoxy groups, which contribute to its distinct biological activities and chemical properties. This combination of functional groups allows for diverse interactions with biological targets and makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-30-13-7-14-16(11(25)6-12(31-14)9-2-4-10(24)5-3-9)19(27)17(13)22-21(29)20(28)18(26)15(8-23)32-22/h2-7,15,18,20-24,26-29H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRULANJVVJLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B13383987.png)


![N-[1-[2-[[6-fluoro-2-[6-fluoro-3-[[4-hydroxy-1-[2-[2-(methylamino)propanoylamino]butanoyl]pyrrolidin-2-yl]methyl]-1H-indol-2-yl]-1H-indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide](/img/structure/B13384016.png)



![sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13384061.png)


![N-(4-([(2-Amino-4-hydroxypteridin-6-yl)methyl]amino)benzoyl)glutamic acid dihydrate](/img/structure/B13384071.png)
![N-[(2,4-difluorophenyl)methyl]-11-methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide](/img/structure/B13384073.png)
![2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13384077.png)

